An In-depth Technical Guide to N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS 16695-22-0)
An In-depth Technical Guide to N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS 16695-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, also known as N,O,O′-Tritosyldiethanolamine, is a key reagent in synthetic organic chemistry, particularly in the construction of complex macrocyclic structures. Its bifunctional nature, possessing two good leaving groups (tosylates), makes it an ideal building block for the synthesis of aza-macrocycles, which are pivotal in various fields including medicinal chemistry, materials science, and as chelating agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 16695-22-0 | [1][2][3] |
| Molecular Formula | C25H29NO8S3 | [3] |
| Molecular Weight | 567.69 g/mol | [3] |
| Melting Point | 92-98 °C (lit.) | [1] |
| Appearance | White to Almost white powder to crystal | [4] |
| Purity | ≥96% to >98.0%(HPLC)(N) | [3][4] |
| Linear Formula | CH3C6H4SO2N(CH2CH2OSO2C6H4CH3)2 | [1] |
| Synonyms | N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, N,O,O′-Tritosyldiethanolamine | [1] |
Synthesis
Conceptual Synthetic Pathway
The synthesis would likely involve the initial N-tosylation of diethanolamine, followed by the O-tosylation of the two hydroxyl groups. This pathway is illustrated in the diagram below.
Caption: Conceptual synthesis of the title compound.
Applications in Aza-Macrocycle Synthesis
A primary application of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is in the Richman-Atkins synthesis of aza-macrocycles. This method involves the reaction of a bis-sulfonamide with a di-tosylate or other di-electrophile. The title compound serves as a key di-tosylate reagent in this cyclization reaction.
Synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
A notable example is the synthesis of a substituted 1,4,7-triazacyclononane derivative. In this reaction, N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is reacted with a protected diamine to form the nine-membered macrocycle.
The following protocol is based on the reaction described by McMurry et al. (1993).
Reaction Scheme:
N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine + N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide → 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
Procedure:
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To a solution of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine in anhydrous dimethylformamide (DMF), add an equimolar amount of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide.
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Add a suitable base, such as cesium carbonate or potassium carbonate, to facilitate the cyclization.
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Heat the reaction mixture at an elevated temperature (e.g., 60-90 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the desired macrocycle.
| Parameter | Value | Reference |
| Reactant 1 | N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | [5] |
| Reactant 2 | N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide | [5] |
| Product | 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | [5] |
| Yield | 55% | [5] |
General Workflow for Richman-Atkins Cyclization
The Richman-Atkins cyclization is a robust method for the synthesis of a wide range of macrocyclic polyamines. The general workflow is depicted below. This methodology is particularly valuable as it often does not require high-dilution conditions, which are typically necessary to favor intramolecular cyclization over intermolecular polymerization.[6]
Caption: General workflow of the Richman-Atkins cyclization.
Other Applications
Beyond the synthesis of aza-macrocycles, N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is also utilized in the preparation of:
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Carbon-bridged metallacarboranes : These compounds have potential applications in catalysis and materials science.
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Tetrakis(phosphonomethyl)-substituted cyclododecanes : These molecules can act as powerful chelating agents.
Safety Information
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P261, P272, P273, P280, P302 + P352, P333 + P313 |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Conclusion
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide is a valuable and versatile reagent for the synthesis of complex cyclic molecules, most notably aza-macrocycles via the Richman-Atkins cyclization. Its well-defined reactivity and commercial availability make it an important tool for researchers in synthetic and medicinal chemistry. Careful handling in accordance with safety guidelines is essential. Future research may further expand the utility of this compound in the development of novel functional materials and therapeutic agents.
References
- 1. Synthesis of novel derivatives of 1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of C- and N-functionalised derivatives of 1,4,7-triazacyclononane-1,4,7-triyltriacetic acid (NOTA), 1,4,7,10-tetra-azacyclododecane-1,4,7,10-tetrayltetra-acetic acid (DOTA), and diethylenenetriaminepenta-acetic acid (DTPA): bifunctional complexing agents for the derivatisation of antibodies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
